Oral Bioavailability and Brain Penetration: Verucerfont vs. Class-Level CRF1 Antagonist Benchmarks
Verucerfont demonstrates oral bioavailability ranging from 52% to 86% and achieves a brain-to-plasma (B/P) ratio of 2.3–3.7, representing a favorable distribution/clearance balance [1]. In contrast, many early-generation CRF1 antagonists, including NBI-35965, exhibit lower volumes of distribution and reduced central accumulation [2]. This PK profile results from deliberate heterocyclic substitution at the C7 position of the pyrazolo[1,5-a]pyrimidine core, which improved physicochemical properties relative to earlier analogs [1][3].
| Evidence Dimension | Oral bioavailability and brain-to-plasma ratio |
|---|---|
| Target Compound Data | Oral bioavailability: 52–86%; B/P ratio: 2.3–3.7 |
| Comparator Or Baseline | Class-level: earlier CRF1 antagonists (e.g., NBI-35965) with lower volume of distribution and reduced central accumulation |
| Quantified Difference | B/P ratio 2.3–3.7 indicates brain accumulation >2× plasma concentration; comparator values not numerically reported in same study but described as lower |
| Conditions | Preclinical PK studies; rat and other species |
Why This Matters
For CNS-targeted research applications, the 2.3–3.7× brain-to-plasma ratio enables adequate central target engagement without excessive systemic exposure, a key differentiator for neuroscience procurement.
- [1] Tellew JE, et al. Bioorg Med Chem Lett. 2010;20(24):7259-7264. View Source
- [2] Williams JP. Corticotropin-releasing factor 1 receptor antagonists: a patent review. Expert Opin Ther Pat. 2013;23(9):1057-1068. View Source
- [3] Gilligan PJ, et al. J Med Chem. 2009;52(10):3073-3083. View Source
